![molecular formula C14H18N6 B6430897 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine CAS No. 2199835-55-5](/img/structure/B6430897.png)
4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine
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Overview
Description
4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic compound that features a unique combination of pyrrolo, pyrazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the original compound, while substitution reactions could result in derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound shows promise in the development of new therapeutic agents due to its biological activities:
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibiotic.
- Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Biochemical Research
In biochemical assays, this compound is used to explore interactions with macromolecules:
- Enzyme Inhibition Studies : It can be employed to assess its inhibitory effects on enzymes related to metabolic pathways.
- Receptor Binding Studies : Investigating how the compound binds to specific receptors can provide insights into its mechanism of action.
Chemical Synthesis
The compound serves as a versatile building block in synthetic chemistry:
- Synthesis of Complex Molecules : It can be utilized to create more complex structures through various chemical reactions including oxidation and substitution.
- Catalysis : The compound may act as a catalyst in organic reactions, enhancing reaction rates and selectivity.
Materials Science
The unique properties of this compound enable its application in materials science:
- Development of Functional Materials : Its chemical structure allows for the creation of materials with specific electronic or optical properties.
- Nanotechnology Applications : The compound could be integrated into nanomaterials for drug delivery systems or sensors.
Mechanism of Action
The mechanism of action of 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo, pyrazole, and pyrimidine derivatives, such as:
- Pyrrolo[2,3-b]pyrazines
- Pyrazolopyrimidines
- Pyrrolopyrimidines
Uniqueness
What sets 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and studying complex biochemical interactions .
Biological Activity
The compound 4-{5-methyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-(1H-pyrazol-1-yl)pyrimidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and related research findings.
Chemical Structure and Properties
The compound is characterized by a unique combination of pyrrolo, pyrazole, and pyrimidine rings. Its molecular formula is C14H18N6 with a molecular weight of approximately 278.34 g/mol. The structural complexity allows for various interactions with biological macromolecules, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activity through competitive inhibition or by acting as an allosteric modulator.
Potential Molecular Targets:
- Epidermal Growth Factor Receptor (EGFR) : Recent studies suggest that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit EGFR, which is crucial in cancer cell proliferation and survival .
- Cholinesterases : The compound's structural analogs have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds based on the pyrazolo framework have demonstrated potent anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer), with IC50 values ranging from 8.21 µM to 19.56 µM .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary assays indicate effectiveness against certain bacterial strains, although further studies are needed to elucidate the specific mechanisms involved.
Anti-inflammatory Properties
The anti-inflammatory effects of related compounds have been documented, suggesting that this compound could also modulate inflammatory pathways, potentially benefiting conditions such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies
Several studies have explored the biological activity of related compounds:
- EGFR Inhibition : A study evaluated new derivatives for their ability to inhibit EGFR tyrosine kinase activity. Compounds exhibited IC50 values as low as 0.016 µM, indicating strong inhibitory potential .
- Cell Cycle Arrest : Research demonstrated that specific derivatives could induce cell cycle arrest in the S phase and increase apoptosis rates in cancer cell lines .
Data Table: Summary of Biological Activities
Activity Type | Assay Type | Cell Line/Target | IC50 (µM) |
---|---|---|---|
Anticancer | Anti-proliferative | A549 | 8.21 |
Anticancer | Anti-proliferative | HCT-116 | 19.56 |
EGFR Inhibition | Enzymatic Assay | EGFR WT | 0.016 |
EGFR Inhibition | Enzymatic Assay | EGFR T790M | 0.236 |
Cholinesterase Inhibition | Enzymatic Assay | AChE/BChE | Varies |
Properties
IUPAC Name |
2-methyl-5-(6-pyrazol-1-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-18-6-11-8-19(9-12(11)7-18)13-5-14(16-10-15-13)20-4-2-3-17-20/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBUSTLQOZZKJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NC=NC(=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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